molecular formula C15H15ClN2O5S2 B354157 Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 895461-13-9

Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B354157
CAS No.: 895461-13-9
M. Wt: 402.9g/mol
InChI Key: SFIGYLGKDVCBAC-UHFFFAOYSA-N
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Description

Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound characterized by a 4-methyl-substituted thiazole core. The thiazole ring is functionalized at position 2 with an acetamide group modified by a 4-chlorophenylsulfonyl moiety and at position 5 with an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O5S2/c1-3-23-14(20)13-9(2)17-15(24-13)18-12(19)8-25(21,22)11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIGYLGKDVCBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C15H15ClN2O5S2C_{15}H_{15}ClN_2O_5S_2. Its structure includes a thiazole ring, a sulfonamide moiety, and an ethyl ester, contributing to its biological activity.

Antibacterial Activity

Research indicates that derivatives of compounds containing the 4-chlorophenylsulfonyl group exhibit notable antibacterial properties. For instance, compounds with similar structures demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains . The antibacterial mechanism is likely linked to enzyme inhibition pathways that disrupt bacterial metabolism.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. In particular, it shows strong inhibitory activity against urease and acetylcholinesterase, which are critical in various physiological processes. For example, certain derivatives exhibited IC50 values as low as 0.63 µM for acetylcholinesterase inhibition, indicating high potency .

Anticancer Properties

The thiazole derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanism involves the interaction with cellular receptors that regulate cell growth and apoptosis .

Hypoglycemic and Diuretic Effects

Some studies have reported hypoglycemic and diuretic activities associated with similar thiazole compounds. These effects are crucial for managing conditions such as diabetes and hypertension .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound inhibits key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on various receptors, influencing cellular responses.
  • Binding Affinity : Docking studies indicate favorable interactions with amino acid residues in target proteins, enhancing its pharmacological effectiveness .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against Salmonella
Enzyme InhibitionStrong against urease and acetylcholinesterase
AnticancerInduces apoptosis in cancer cells
HypoglycemicReduces blood sugar levels
DiureticPromotes urine production

Case Study: Antibacterial Screening

In a study assessing the antibacterial properties of various thiazole derivatives, this compound was evaluated alongside other compounds. The results indicated that while some derivatives showed promising antibacterial activity against Bacillus subtilis, others were less effective against gram-negative bacteria like E. coli. This variability highlights the importance of structural modifications in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of ethyl 4-methylthiazole-5-carboxylate derivatives, which vary in substituents at position 2. Below is a structural and functional comparison with key analogs:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Substituent at Position 2 Key Features Reported Properties/Activities Reference
Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate (Target) [(4-Chlorophenyl)sulfonyl]acetyl Combines sulfonyl (electron-withdrawing) and 4-chlorophenyl (lipophilic) groups. Not explicitly reported in evidence.
Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate Acetyl Simpler acetamide substituent; synthesized via acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate. Yield: 74%; white crystalline solid.
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (4-Chlorophenoxy)acetyl Phenoxyacetyl group introduces potential for π-π interactions. No biological data provided.
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazolyl group (5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole) Bulky heteroaromatic substituent; likely impacts steric hindrance. Crystal structure resolved via X-ray diffraction.
Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate Thioxo and methylsulfanyl groups Thione and sulfide functionalities enhance potential metal-binding capacity. CAS No.: 866136-39-2; structural data available.

Key Observations

Trifluoromethyl-substituted analogs (e.g., Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) exhibit enhanced metabolic stability due to the CF₃ group’s electronegativity .

For example:

  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate () is a precursor in anticancer drug development.
  • Metsulfuron methyl ester () is a herbicide, highlighting the agrochemical relevance of thiazole carboxylates.

Synthetic Accessibility :

  • The acetylated analog () is synthesized in 74% yield via straightforward acetylation, suggesting that the target compound’s sulfonyl variant may require more complex coupling reagents (e.g., sulfonyl chlorides) or protective group strategies.

Crystallographic Characterization: Derivatives like Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate () have been characterized using X-ray crystallography, a method supported by software such as SHELXL and ORTEP .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most widely used approach for thiazole formation. It involves the condensation of thiourea with α-halo carbonyl compounds. For ethyl 4-methyl-1,3-thiazole-5-carboxylate, the reaction proceeds as follows:

  • Reactants :

    • Thiourea (NH₂CSNH₂)

    • Ethyl 2-chloroacetoacetate (ClCH₂COCOOEt)

  • Mechanism :

    • The α-chloro ketone undergoes nucleophilic attack by the sulfur atom of thiourea, forming a thioether intermediate.

    • Cyclization and elimination of HCl yield the thiazole ring.

  • Reaction Conditions :

    • Solvent: Ethanol or toluene

    • Temperature: 60–70°C

    • Time: 1.5–2.5 hours

This step typically achieves yields of 70–80%.

Sulfonamide Functionalization

The [(4-chlorophenyl)sulfonyl]acetyl group is introduced via nucleophilic acyl substitution.

Reaction of 2-Amino Thiazole with Sulfonyl Acetyl Chloride

  • Reactants :

    • 2-Amino-4-methyl-1,3-thiazole-5-carboxylate

    • [(4-Chlorophenyl)sulfonyl]acetyl chloride

  • Mechanism :

    • The amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

    • Elimination of HCl yields the acetamide derivative.

  • Conditions :

    • Base: Pyridine or triethylamine (scavenges HCl)

    • Solvent: Dichloromethane or THF

    • Temperature: 0°C → room temperature

    • Yield: 75–90% (estimated from analogous reactions).

Esterification and Final Assembly

The ethyl ester at position 5 is typically introduced early in the synthesis but may require protection during subsequent steps.

Direct Esterification of Carboxylic Acid

If the thiazole intermediate exists as a carboxylic acid (e.g., 4-methyl-1,3-thiazole-5-carboxylic acid), esterification proceeds via:

  • Reactants :

    • Acid catalyst: H₂SO₄ or p-toluenesulfonic acid

    • Ethanol

  • Conditions :

    • Reflux for 6–12 hours

    • Yield: >90%.

Optimization and Challenges

Regioselectivity in Thiazole Formation

The Hantzsch reaction favors substitution at the α-position of the carbonyl group. Steric effects from the methyl group at position 4 ensure correct regiochemistry.

Purification Techniques

  • Crystallization : Used after bromination (e.g., from hexane/ethyl acetate).

  • Column Chromatography : Resolves sulfonamide byproducts using silica gel and ethyl acetate/hexane gradients.

Comparative Analysis of Synthetic Routes

StepMethodYieldKey Advantage
Thiazole formationHantzsch reaction70–80%High regioselectivity
BrominationDiazotization85%Scalability
Sulfonamide couplingAcyl substitution75–90%Mild conditions
EsterificationAcid-catalyzed>90%Simplicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-({[(4-chlorophenyl)sulfonyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate, and what reaction conditions are critical for high yield?

  • Answer : The compound can be synthesized via cyclization of intermediates such as ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to introduce the sulfonyl group. Key reaction parameters include temperature control (80–100°C for cyclization), solvent choice (e.g., toluene or dichloromethane), and stoichiometric ratios of reagents to minimize byproducts . For analogous thiazole derivatives, esterification and sulfonamide coupling steps often require anhydrous conditions and catalysts like triethylamine .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Answer : Structural confirmation relies on a combination of 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry. For example, the thiazole ring’s carbonyl group typically appears at ~170 ppm in 13C^{13}C-NMR, while sulfonyl stretches in IR occur near 1350–1150 cm1^{-1}. High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks, particularly given the compound’s sulfur and chlorine content . X-ray crystallography, as demonstrated for related thiazole derivatives, can resolve conformational ambiguities .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : While direct data for this compound is limited, structurally similar sulfonamide-thiazole derivatives exhibit antitumor activity. For instance, 5-phenyl-1,3-thiazole-4-sulfonamide analogs showed inhibitory effects across 60 cancer cell lines (e.g., leukemia and breast cancer) in the NCI-60 screen, with IC50_{50} values in the micromolar range . Antimicrobial activity against Gram-positive bacteria has also been observed in related esters .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced antitumor efficacy?

  • Answer : SAR studies highlight the importance of the 4-chlorophenylsulfonyl group for target binding, likely through hydrophobic interactions with enzyme pockets. Substitution at the thiazole 4-methyl position with bulkier groups (e.g., trifluoromethyl) may improve metabolic stability, while modifying the ethyl ester to a methyl or tert-butyl ester could enhance membrane permeability . Computational docking studies with cytochrome P450 enzymes or kinase targets (e.g., EGFR) are recommended to prioritize analogs .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity across studies?

  • Answer : Discrepancies in yields often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Reproducing protocols with rigorous exclusion of moisture (via Schlenk techniques) and monitoring reaction progress via TLC or HPLC can standardize outcomes . For biological data, inconsistencies may stem from cell line heterogeneity or assay protocols. Cross-validation using orthogonal assays (e.g., MTT and apoptosis staining) and standardized cell culture conditions (e.g., ATCC guidelines) is critical .

Q. What advanced analytical methods are recommended for purity assessment and stability studies?

  • Answer : High-performance liquid chromatography (HPLC) with UV/Vis or charged aerosol detection (CAD) ensures purity >98%. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines can identify degradation products, with LC-MS/MS used to characterize hydrolyzed esters or sulfonamide cleavage byproducts . Differential scanning calorimetry (DSC) assesses thermal stability, particularly for polymorphic forms .

Q. How can synthetic routes be optimized for scalability without compromising stereochemical integrity?

  • Answer : Flow chemistry techniques improve scalability by enhancing heat/mass transfer during critical steps like sulfonylation. Catalytic methods (e.g., Pd-catalyzed cross-coupling for aryl groups) reduce stoichiometric waste. For stereosensitive intermediates, chiral HPLC or enzymatic resolution ensures enantiopurity .

Q. What in vitro models are suitable for elucidating the compound’s mechanism of action?

  • Answer : Enzyme inhibition assays (e.g., kinase panels or caspase-3/7 activation) paired with cellular thermal shift assays (CETSA) can identify direct targets. Transcriptomic profiling (RNA-seq) of treated cancer cells may reveal pathway-specific effects, such as DNA damage response or apoptosis .

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